molecular formula C17H14N2OS B5758594 N-phenyl-2-(2-quinolinylthio)acetamide

N-phenyl-2-(2-quinolinylthio)acetamide

Cat. No.: B5758594
M. Wt: 294.4 g/mol
InChI Key: CGFLHGCJKNFZRX-UHFFFAOYSA-N
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Description

N-phenyl-2-(2-quinolinylthio)acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of chemicals featuring an N-phenylacetamide core linked to a quinoline moiety via a thioether bridge, a structural motif that is frequently associated with diverse biological activities. Researchers are exploring its potential as a key scaffold in the development of novel therapeutic agents. Current scientific literature indicates that structurally related N-aryl-2-(heteroarylthio)acetamide compounds are being investigated for multiple pharmacological applications. These include their role as glucokinase activators for the potential treatment of type 2 diabetes mellitus and related metabolic disorders such as obesity and hyperglycemia . Furthermore, closely related phenylacetamide derivatives have demonstrated promising antidepressant activity in preclinical models, with the most potent analogs showing efficacy comparable to or greater than standard drugs like imipramine and fluoxetine, potentially through the inhibition of the monoamine oxidase-A (MAO-A) enzyme . Additionally, recent research into N-aryl-2-(thio)acetamide hybrids has expanded into antiviral discovery, with some derivatives exhibiting potent activity against SARS-CoV-2 by inhibiting key viral targets such as the main protease (Mpro) . The compound is supplied for research purposes only. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-phenyl-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(18-14-7-2-1-3-8-14)12-21-17-11-10-13-6-4-5-9-15(13)19-17/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFLHGCJKNFZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The N-phenylacetamide core is common among analogs, but the sulfur-linked substituent dictates bioactivity. Key analogs include:

Compound Name Substituent Therapeutic Activity Key Findings
N-phenyl-2-(phenylsulfanyl)acetamide Phenylthio Structural studies Exhibits Cphenyl—S—C—Ccarbonyl torsion angles ~80°, influencing conformation .
N-phenyl-2-(pyrimidinylthio)acetamide Pyrimidinylthio SARS-CoV 3CLpro inhibition IC50 = 3 μM; pyrimidine group acts as a negative fragment for protease binding .
N-phenyl-2-(oxadiazolylsulfanyl)acetamide 1,3,4-Oxadiazolylthio Antimicrobial Active against bacterial/fungal strains due to electron-withdrawing groups .
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Piperazinyl Anticonvulsant ED50 > phenytoin in MES tests; pyrrolidine-2,5-dione core critical for activity .
Target Compound 2-Quinolinylthio Inferred potential Larger aromatic system may enhance π-π interactions but reduce solubility.

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., CF3 in piperazine derivatives) enhance anticonvulsant activity by improving CNS penetration . The quinolinyl group, with its electron-deficient aromatic system, may similarly modulate receptor binding.
  • Steric Considerations: Bulky substituents like quinoline may hinder binding in some targets (e.g., proteases ) but improve affinity in others (e.g., sodium channels ).

Pharmacological Profiles

Anticonvulsant Activity:
  • Piperazine Derivatives (e.g., Compound 20): ED50 = 30 mg/kg in MES tests; protection index (TD50/ED50) = 2.5, outperforming valproate .
  • Pyrimidinylthio Analogs: No anticonvulsant data reported; primarily antiviral .
Antiviral Activity:
  • Pyrimidinylthio Derivatives: Inhibit SARS-CoV 3CLpro (IC50 = 3 μM) .
  • Quinolinylthio Compound: Unreported, but larger aromatic systems may interfere with protease active sites due to steric clashes.
Antimicrobial Activity:
  • Oxadiazolylthio Derivatives: Moderate activity against S. aureus and C. albicans (MIC = 32–64 μg/mL) .
  • Quinolinylthio Compound: Likely enhanced activity due to quinoline’s known antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-2-(2-quinolinylthio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution between quinolinethiol derivatives and chloroacetamide intermediates. Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity . For analogous compounds, alkylation of amines with 2-chloroacetamide derivatives under basic conditions (e.g., NaHCO₃) is effective .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., singlet for methylene groups at δ ~3.8–4.0 ppm) and aromatic proton patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% recommended for biological assays) .
  • X-ray Crystallography : To resolve molecular geometry and supramolecular interactions (e.g., N–H⋯O hydrogen bonding) .

Q. What analytical techniques are recommended for monitoring the compound’s stability under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • UV-Vis Spectroscopy : Track degradation kinetics under acidic/alkaline conditions (pH 1–9).
  • Mass Spectrometry (MS) : Identify degradation products (e.g., oxidation of thioether to sulfoxide) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticonvulsant activity?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl ring to improve CNS penetration and sodium channel binding .
  • Pharmacophore Modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding with voltage-gated sodium channels) .
  • In Vivo Screening : Prioritize derivatives showing >50% protection in the 6-Hz psychomotor seizure model, which predicts efficacy in therapy-resistant epilepsy .

Q. What strategies resolve contradictions between in vitro and in vivo anticonvulsant activity data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS to confirm bioavailability .
  • Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays .
  • Dose-Response Analysis : Reconcile discrepancies by testing higher doses in refractory models (e.g., MES vs. 6-Hz screens) .

Q. What methodological considerations are critical for analyzing the crystal structure to determine supramolecular interactions accurately?

  • Methodological Answer :

  • Twinning Analysis : Address twinned crystals (common in acetamides) using SHELXL’s TWIN/BASF commands .
  • Hydrogen Bond Networks : Map N–H⋯O and C–H⋯π interactions with Mercury software to validate packing stability .
  • Validation Tools : Use checkCIF to flag outliers in bond lengths/angles .

Q. How should experiments be designed to assess interaction with neuronal voltage-gated sodium channels?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [³H]batrachotoxinin-A benzoate to measure displacement at site 2 of sodium channels (IC₅₀ values <10 µM indicate potency) .
  • Electrophysiology : Perform whole-cell patch clamping on hippocampal neurons to quantify channel inactivation kinetics .
  • Molecular Dynamics Simulations : Model ligand-channel docking using AutoDock Vina to predict binding modes .

Q. What experimental approaches elucidate the role of the quinolinylthio moiety in pharmacokinetics?

  • Methodological Answer :

  • LogP Determination : Measure partition coefficients to assess lipophilicity (target LogP ~2–3 for CNS penetration) .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions .
  • Cytochrome P450 Inhibition Studies : Evaluate metabolic stability via CYP3A4/2D6 isoform assays .

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